molecular formula C15H24O B081270 [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one CAS No. 13567-40-3

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one

Cat. No. B081270
CAS RN: 13567-40-3
M. Wt: 220.35 g/mol
InChI Key: CHPQWDBBFXQHQC-RXHHHXIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one, also known as HHM-4, is a natural product isolated from the bark of the Chinese tree, Celastrus hindsii. HHM-4 has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects.

Mechanism Of Action

The mechanism of action of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is not fully understood. However, it has been proposed that [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one exerts its biological effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has also been found to interact with various cellular targets, such as DNA, RNA, and proteins.

Biochemical And Physiological Effects

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit tumor growth. In addition, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has several advantages for lab experiments. It is a natural product that can be easily synthesized from hindsone. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is also relatively stable and can be stored for long periods of time. However, one limitation of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one. One area of research is the development of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one as a potential anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one and its potential interactions with other cellular targets.

Synthesis Methods

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one can be synthesized from the natural precursor, hindsone, which is isolated from the bark of Celastrus hindsii. The synthesis involves several steps, including reduction, cyclization, and hydrogenation. The final product is a white crystalline solid with a melting point of 158-160°C.

Scientific Research Applications

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one also shows anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been found to have anti-oxidative effects by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

13567-40-3

Product Name

[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1

InChI Key

CHPQWDBBFXQHQC-RXHHHXIQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C

SMILES

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C

Origin of Product

United States

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